PEG9 Chain Length Differentiation from PEG4 and PEG10: Impact on PROTAC Ternary Complex Geometry
Br-PEG9-CH2CH2Br provides an extended spacer length of approximately 9 ethylene oxide units (estimated extended length ~30–35 Å), which is intermediate between shorter PEG4 (~12–15 Å) and longer PEG10 (~33–38 Å) linkers . Systematic PROTAC linker SAR studies using direct-to-biology platforms have established that PEG chain length variation modulates relative binding affinity (RBA), a quantitative permeability proxy calculated as IC50-live / IC50-permeabilized, with higher RBA values indicating reduced cellular permeability [1]. While head-to-head degradation data specific to Br-PEG9-CH2CH2Br-conjugated PROTACs are not available in the public literature, the D2B platform data demonstrate that linker length changes alter both ternary complex formation geometry and functional degradation outcomes, providing class-level inference that PEG9 occupies a distinct parameter space from shorter or longer PEG variants [2]. This intermediate length balances aqueous solubility conferred by the PEG chain with the need to avoid excessive molecular weight (>500 Da) that would further challenge beyond-rule-of-5 permeability [3].
| Evidence Dimension | PROTAC linker PEG chain length (ethylene oxide units) and estimated extended molecular length |
|---|---|
| Target Compound Data | Br-PEG9-CH2CH2Br: 9 ethylene oxide units; estimated extended length ~30–35 Å; molecular weight 584.34 g/mol |
| Comparator Or Baseline | Br-PEG4-CH2CH2Br (comparator): 4 ethylene oxide units; estimated extended length ~12–15 Å; Br-PEG10-CH2CH2Br (comparator): 10 ethylene oxide units; molecular weight 628.39 g/mol; estimated extended length ~33–38 Å |
| Quantified Difference | PEG9 contains 5 more ethylene oxide units than PEG4 (125% increase); PEG9 molecular weight is 44.05 g/mol lower than PEG10 (7.0% decrease) |
| Conditions | Structural calculation based on PEG monomer unit length of ~3.5–3.8 Å per ethylene oxide unit; molecular weight comparison from commercial supplier technical datasheets |
Why This Matters
PEG9 provides a specific spatial separation between E3 ligase and target protein binding moieties that differs from both PEG4 (insufficient separation for larger protein interfaces) and PEG10 (excessive length potentially reducing degradation efficiency), making empirical linker screening across the PEG4–PEG10 range a standard optimization practice.
- [1] Hendrick, C. E.; et al. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Med. Chem. Lett. 2022, 13 (7), 1182–1190. (RBA = IC50-live/IC50-permeabilized). View Source
- [2] Hendrick, C. E.; et al. ACS Med. Chem. Lett. 2022, 13 (7), 1182–1190. (Linker length impacts ternary complex formation and degradation outcomes). View Source
- [3] Hendrick, C. E.; et al. ACS Med. Chem. Lett. 2022, 13 (7), 1182–1190. (PROTACs occupy beyond-rule-of-5 property space; permeability challenges). View Source
